molecular formula C18H19N3OS B11607900 (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11607900
M. Wt: 325.4 g/mol
InChI Key: DYTIONWLDVSGHI-CXUHLZMHSA-N
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Description

(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thioxoimidazolidinone moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with 2,5-dimethylpyrrole-3-carbaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with thiourea in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one stands out due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its unique combination of functional groups provides versatility in both synthetic and research contexts.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

(5E)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H19N3OS/c1-10-5-6-15(7-11(10)2)21-12(3)8-14(13(21)4)9-16-17(22)20-18(23)19-16/h5-9H,1-4H3,(H2,19,20,22,23)/b16-9+

InChI Key

DYTIONWLDVSGHI-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N3)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N3)C)C

Origin of Product

United States

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